6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position on the benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Formation of the Benzoxazinone Ring: The initial step involves the formation of the benzoxazinone ring through a cyclization reaction. This can be achieved by reacting an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced at the 6th position of the benzoxazinone ring through a bromination reaction. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions:
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Suzuki-Miyaura Coupling: Palladium catalyst, fluorophenylboronic acid, and a base such as potassium carbonate in a suitable solvent.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound.
Cross-Coupling Products: Functionalized derivatives with various substituents.
Scientific Research Applications
6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with enhanced biological activities.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a chlorine atom instead of a fluorine atom.
6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a methyl group instead of a fluorine atom.
6-bromo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
6-bromo-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-9-3-6-12-11(7-9)14(18)19-13(17-12)8-1-4-10(16)5-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAUTNFYVXKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.